
(1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol: is an organic compound characterized by the presence of a chloro group, a fluoro group, and a methoxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and chloroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for tracking and analysis in biological systems.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Pharmacokinetics: Studies on the compound’s absorption, distribution, metabolism, and excretion can provide insights into its potential therapeutic uses.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Agriculture: It may be explored for use in agrochemicals to enhance crop protection and yield.
作用機序
The mechanism of action of (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
- (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine
- (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-thiol
- (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ether
Comparison:
- Structural Differences: The presence of different functional groups (amine, thiol, ether) in similar compounds leads to variations in their chemical reactivity and biological activity.
- Unique Features: (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol is unique due to its specific combination of chloro, fluoro, and methoxy groups, which confer distinct properties and potential applications.
This detailed article provides a comprehensive overview of (1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H10ClFO2 |
|---|---|
分子量 |
204.62 g/mol |
IUPAC名 |
(1S)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10ClFO2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,8,12H,5H2,1H3/t8-/m1/s1 |
InChIキー |
WEOJHWQBPOXBNH-MRVPVSSYSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@@H](CCl)O)F |
正規SMILES |
COC1=C(C=C(C=C1)C(CCl)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


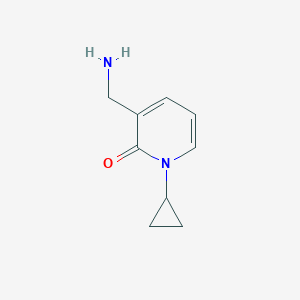
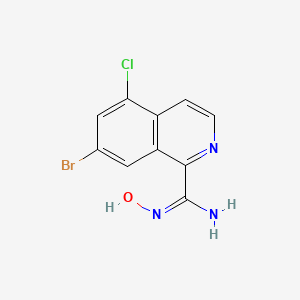

![N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13158368.png)
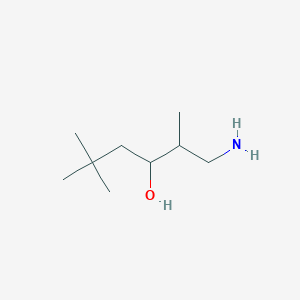
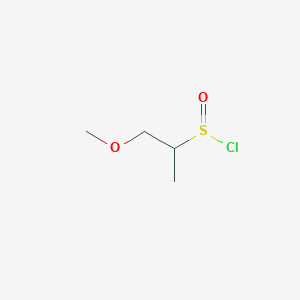
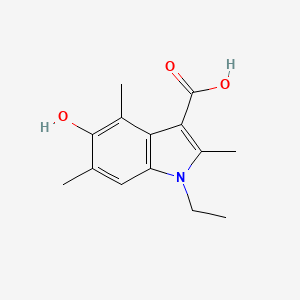
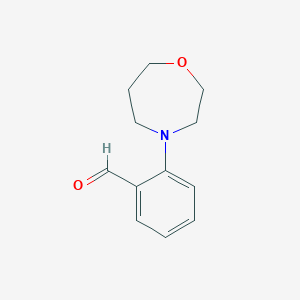
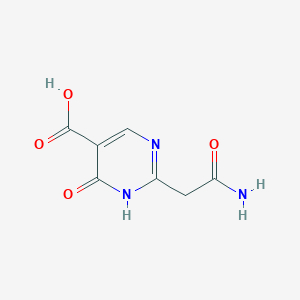
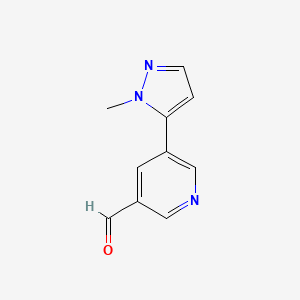

![3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile](/img/structure/B13158405.png)
![1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea](/img/structure/B13158417.png)
![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13158423.png)
